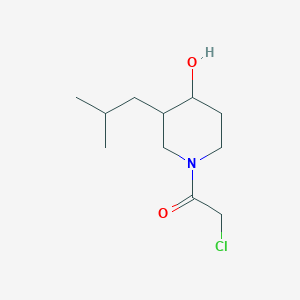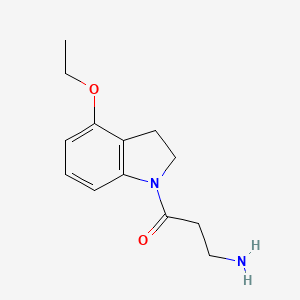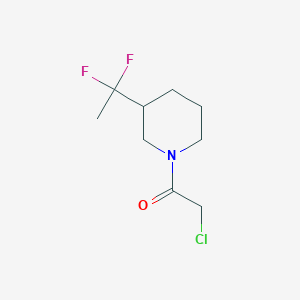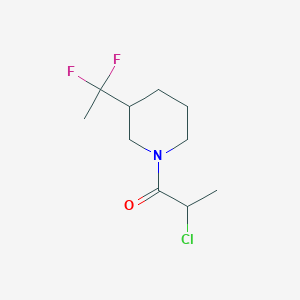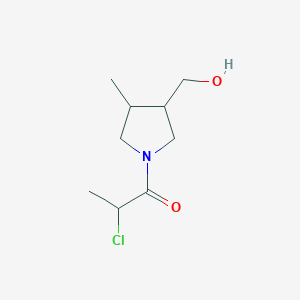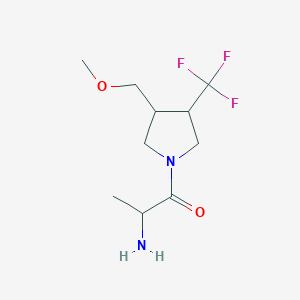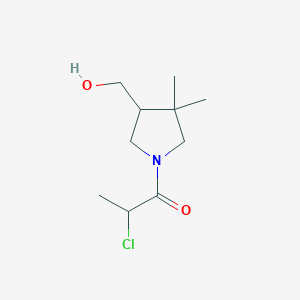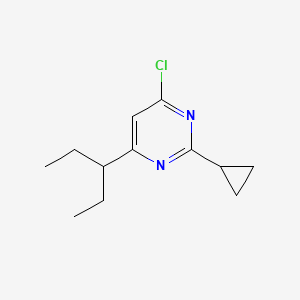
4-Chloro-2-cyclopropyl-6-(pentan-3-yl)pyrimidine
Vue d'ensemble
Description
4-Chloro-2-cyclopropyl-6-(pentan-3-yl)pyrimidine, also known as 4-Chloro-2-cyclopropyl-6-pyrimidin-3-ylpentan, is a cyclic organic compound belonging to the class of pyrimidines. It is an important building block for the synthesis of many biologically active compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It is a colorless solid with a molecular weight of 238.51 g/mol.
Applications De Recherche Scientifique
Synthesis and Characterization
Pyrimidine derivatives, including those similar to 4-Chloro-2-cyclopropyl-6-(pentan-3-yl)pyrimidine, have been synthesized through various chemical reactions and characterized using different spectroscopic techniques. For instance, the study by Leyva-Acuña et al. (2020) highlights the synthesis of a novel pyrimidine derivative under microwave irradiation, demonstrating the compound's moderate yield and comprehensive characterization through UV-Vis, FTIR-ATR spectroscopy, 1H-NMR, 13C-NMR, HRMS, and EI-MS (Leyva-Acuña, Delgado-Vargas, López-Angulo, & Montes-Ávila, 2020).
Biological Activities
The structural versatility of pyrimidine allows for the exploration of its biological activities. Research by Cherukupalli et al. (2018) on 4,6-disubstituted pyrazolo[3,4-d]pyrimidines, which bear resemblance to the core structure of this compound, showed significant CDK2 inhibitory activity, highlighting their potential as anticancer agents. The study provides insights into the structure-activity relationship, molecular docking, and anti-proliferative effects against various cancer cell lines (Cherukupalli, Chandrasekaran, Kryštof, Aleti, Sayyad, Merugu, Kushwaha, & Karpoormath, 2018).
Chemical Properties and Reactions
The chemical reactivity and properties of pyrimidine derivatives are also a subject of interest. Studies such as the one by Kondo et al. (1981) explore the dehydrating and desulfhydrylating activities of chloropyrimidine derivatives, showcasing their utility in the preparation of various organic compounds. This research emphasizes the reactivity sequence of different chloropyrimidine compounds and their application in synthetic organic chemistry (Kondo, Hyodo, Murakami, & Takemoto, 1981).
Propriétés
IUPAC Name |
4-chloro-2-cyclopropyl-6-pentan-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-3-8(4-2)10-7-11(13)15-12(14-10)9-5-6-9/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZNKXSAEUZISM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC(=NC(=N1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-amino-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480987.png)
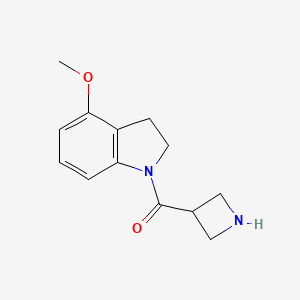


![3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1480994.png)
![2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1480997.png)
